molecular formula C13H14N2O3 B2799391 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 168083-67-8

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one

Cat. No. B2799391
M. Wt: 246.266
InChI Key: DUWZTEDZUGRICF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance. The molecular formula represents the number and type of atoms in a molecule. The structural formula represents the connectivity of atoms in a molecule.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This typically involves identifying the starting materials, reagents, and conditions used in the synthesis, and understanding the mechanism of the reaction.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used to determine the molecular structure.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can involve predicting possible reactions based on the functional groups present in the molecule, and studying the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Safety And Hazards

Safety and hazards analysis involves determining the potential risks associated with handling the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies to better understand the compound’s properties or reactions, development of new synthetic methods, or exploration of the compound’s potential applications.


Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information may not be available. In such cases, experimental studies or computational modeling may be needed to obtain this information.


properties

IUPAC Name

3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(14-7-3-4-8-14)9-15-10-5-1-2-6-11(10)18-13(15)17/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWZTEDZUGRICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666334
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one

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